

Repurposing Promethazine: A Comparative Analysis of its Anticancer Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenagon	
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For Researchers, Scientists, and Drug Development Professionals

The phenothiazine derivative promethazine, traditionally used as an antihistamine and antiemetic, is emerging as a candidate for drug repurposing in oncology. This guide provides a comparative analysis of promethazine's ("**Fenagon**") anticancer effects against other phenothiazines and a standard chemotherapeutic agent, 5-Fluorouracil, across various cancer cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive overview for research and development purposes.

Comparative Efficacy of Promethazine and Alternatives

The in vitro cytotoxic effects of promethazine and its alternatives were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined through various cell viability assays. The data, collated from multiple sources, are summarized below. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.



Drug	Cell Line	Cancer Type	IC50 (µM)	Incubation Time
Promethazine	K562	Chronic Myeloid Leukemia	Potent and selective cytotoxicity	Not Specified
Colorectal Cancer Cells	Colorectal Cancer	Dose-dependent inhibition	Not Specified	
Fluphenazine	HT-29	Colon Cancer	1.86	Not Specified
LoVo	Colon Adenocarcinoma	80	Not Specified	
LoVo/Dx (Doxorubicin- resistant)	Colon Adenocarcinoma	80	Not Specified	_
PC9/R (NSCLC)	Non-Small Cell Lung Cancer	8.08	Not Specified	
A549 (NSCLC)	Non-Small Cell Lung Cancer	58.92	Not Specified	_
Chlorpromazine	HCT116	Colorectal Carcinoma	3.7	48 hours
HCT116	Colorectal Carcinoma	11.6	24 hours	
U-87MG	Glioblastoma	Dose-dependent inhibition (IC50 ~20-40 μM)	48 hours	_
AN3CA	Endometrial Cancer	Lower than MPA (Medroxyprogest erone acetate)	Not Specified	_
5-Fluorouracil (5- FU)	HCT-116	Colorectal Cancer	11.3	72 hours
HT-29	Colon Cancer	11.25	120 hours	



Caco-2	Colorectal Adenocarcinoma	86.85 μg/mL	48 hours
CL1-5 (NSCLC)	Non-Small Cell Lung Cancer	1.2	72 hours

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies reviewed.

Cell Viability Assay (Cell Counting Kit-8)

This assay determines the number of viable cells in culture by measuring the activity of cellular dehydrogenases.

- Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
- Drug Treatment: Add the desired concentrations of the test compounds (Promethazine, Fluphenazine, Chlorpromazine, or 5-FU) to the wells. Include a vehicle-only control.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- CCK-8 Addition: Add 10 μL of CCK-8 solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug
 concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.



- Cell Treatment: Culture cells with the test compounds at the desired concentrations for the specified time.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
- Staining: To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis (PI3K/AKT Pathway)

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

- Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

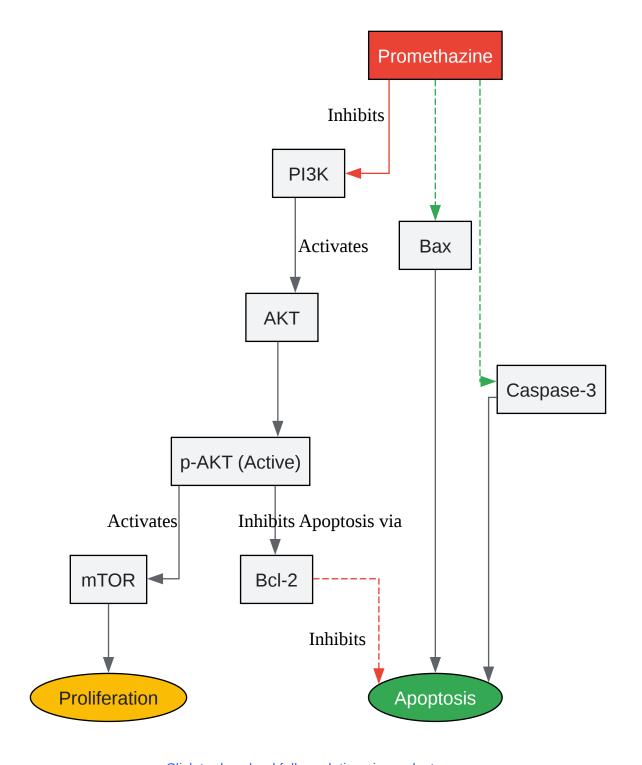


- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows Promethazine's Impact on the PI3K/AKT Signaling Pathway

Promethazine has been shown to inhibit the proliferation and promote the apoptosis of colorectal cancer cells by suppressing the PI3K/AKT signaling pathway.[1][2] In chronic myeloid leukemia cells, promethazine activates AMPK and inhibits the PI3K/AKT/mTOR pathway, leading to autophagy-associated apoptosis.[3]





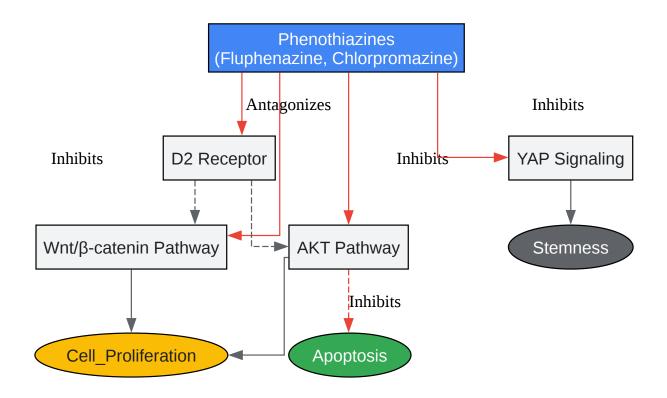
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Caption: Promethazine inhibits the PI3K/AKT pathway, reducing proliferation and promoting apoptosis.

General Anticancer Signaling of Phenothiazines



Phenothiazines, including fluphenazine and chlorpromazine, exert their anticancer effects through multiple mechanisms. These include the modulation of the Akt and Wnt signaling pathways, which are crucial for cancer cell proliferation and survival.[4][5] Chlorpromazine has also been shown to suppress YAP signaling in breast cancer.[6]



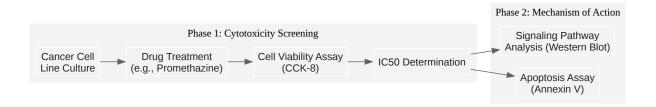
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Caption: Phenothiazines modulate multiple signaling pathways to inhibit cancer cell growth and survival.

Experimental Workflow for Drug Efficacy Screening

The general workflow for assessing the anticancer efficacy of a compound involves a series of in vitro assays.





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Caption: A typical workflow for evaluating the in vitro anticancer effects of a drug candidate.

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- To cite this document: BenchChem. [Repurposing Promethazine: A Comparative Analysis of its Anticancer Effects in Diverse Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at:



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